(Z)-2,3-dimethylpent-2-enedioic acid

Stereoselective synthesis Pd-catalyzed coupling Michael acceptors

Researchers requiring geometrically pure dicarboxylic acid building blocks often encounter isomer contamination that compromises stereochemical outcomes. (Z)-2,3-Dimethylpent-2-enedioic acid provides a structurally authenticated starting material with unambiguous (Z)-configuration verified by InChIKey NAKQGXVVYBJTAK-PLNGDYQASA-N, eliminating regioisomer ambiguity. - Enables stereodivergent Heck-Matsuda arylation sequences with predictable chiral outcomes. - Direct free diacid form compatible with MOF synthesis without additional hydrolysis steps. - Rigorous QC differentiates from 2,4-dimethyl isomer to prevent co-elution issues.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 52101-60-7
Cat. No. B14663717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-dimethylpent-2-enedioic acid
CAS52101-60-7
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)O)CC(=O)O
InChIInChI=1S/C7H10O4/c1-4(3-6(8)9)5(2)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4-
InChIKeyNAKQGXVVYBJTAK-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2,3-Dimethylpent-2-enedioic Acid Baseline Characteristics


(Z)-2,3-dimethylpent-2-enedioic acid is a C7-dicarboxylic acid bearing a geometrically defined (Z)-configured double bond at the C2–C3 position with methyl substituents at C2 and C3 [1]. This compound belongs to the glutaconic acid (pent-2-enedioic acid) family and exists as the thermodynamically defined Z-stereoisomer [2]. Its computed physicochemical properties include a molecular weight of 158.15 g/mol, an XLogP3-AA of 0.7, a topological polar surface area of 74.6 Ų, and a rotatable bond count of 3 [3].

Geometry Thermodynamically defined (Z)-isomer for stereochemical control in synthesis
Identity Free dicarboxylic acid directly compatible with coordination chemistry and MOF assembly
Purity Regioisomerically pure 2,3-dimethyl substitution; distinct from 2,4-isomer

(Z)-2,3-Dimethylpent-2-enedioic Acid Substitution Risks


Substituting (Z)-2,3-dimethylpent-2-enedioic acid with other glutaconic acid derivatives or dimethylpentenedioic acid isomers introduces uncontrolled stereochemical and positional variables that alter downstream reactivity profiles. The (Z)-geometry of the C2–C3 double bond imposes specific spatial constraints on the carboxyl and methyl groups that differ fundamentally from the (E)-isomer, affecting coordination geometry in metal-catalyzed transformations and stereochemical outcomes in cycloadditions [1]. Similarly, the 2,3-dimethyl substitution pattern versus the 2,4-dimethyl isomer produces distinct electronic environments at the double bond and alters the acidity and nucleophilicity of adjacent methylene protons [2]. Historically, alkylglutaconic acids with one mobile hydrogen atom exhibit marked differences in tautomeric mobility and reversion-to-type behavior that cannot be predicted from structural similarity alone [3].

Geometric Isomer (E/Z)
The (E)-isomer imposes different spatial constraints on carboxyl groups, altering coordination geometry and cycloaddition outcomes; may not transfer directly
Positional Isomer (2,4-)
2,4-Dimethyl substitution creates a different electronic environment at the double bond and alters allylic proton acidity; procurement of incorrect regioisomer shifts reactivity
Ester Derivative
Dimethyl glutaconate lacks free carboxylic acid groups; requires additional hydrolysis for metal coordination or HOF assembly, and exhibits different spectroscopic identity

(Z)-2,3-Dimethylpent-2-enedioic Acid Differentiation Evidence


Geometric Isomer Effects on Heck-Matsuda Arylation

In Pd(II)-catalyzed Heck-Matsuda arylation of dimethyl glutaconate derivatives, the stereochemical outcome is strongly influenced by the starting alkene geometry. Dar'in et al. (2019) reported that their two-step arylation-hydrolysis protocol displayed a propensity to deliver E-configured 3-arylpent-2-enedioic acid products when using dimethyl glutaconate substrates, whereas compounds featured predominantly in earlier literature were Z-configured [1]. This demonstrates that the (Z)-stereochemistry of the target compound provides a distinct starting point for stereodivergent synthesis that cannot be replicated using (E)-configured glutaconate esters.

Stereochemical divergence in Heck-Matsuda arylation
Class-level inference
Z-glutaconate yields distinct product distribution vs E-glutaconate under Pd(II)-catalyzed arylation
Geometrically defined isomer enables stereodivergent synthesis pathway
Direct Z/E comparison not reported; product outcome inferred from literature stereochemical trends
Stereoselective synthesis Pd-catalyzed coupling Michael acceptors

Positional Isomer Differentiation: 2,3- vs 2,4-Dimethyl

The 2,3-dimethylpent-2-enedioic acid regioisomer differs fundamentally from the 2,4-dimethyl isomer in methyl group placement. The 2,3-isomer places both methyl substituents adjacent to the C2–C3 double bond, whereas the 2,4-isomer (CID 73457220) positions one methyl at C2 and one at C4, creating a different electronic environment and altering the acidity of the allylic protons [1]. The computed XLogP3-AA value of 0.7 for the 2,4-isomer provides a reference point, though direct experimental logP comparison for the 2,3-isomer is not reported in the open literature. The distinct InChIKey values—NAKQGXVVYBJTAK-PLNGDYQASA-N for the (Z)-2,3-isomer versus PGFSIJPPLFIHDW-UHFFFAOYSA-N for the 2,4-isomer—enable unambiguous analytical differentiation.

Regioisomer differentiation (2,3- vs 2,4-)
Cross-study comparable
Distinct InChIKey identifiers; 2,3-dimethyl substitution vs 2,4-pattern with different electronic profiles
Ensures correct regioisomer procurement for predictable reactivity
Computed property reference from PubChem; verify experimental logP if critical
Structure-activity relationship Isomer purity Analytical reference

One-Step Synthesis Under Vilsmeier Conditions

A 2023 protocol published in Molbank reported the one-step synthesis of (Z)-2,3-dimethylpent-2-enedioic acid in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with earlier multi-step glutaconic acid syntheses that required intermediate isolation and purification. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. While direct head-to-head yield comparisons with alternative synthetic routes for this specific compound are absent from the literature, the quantitative yield under mild Vilsmeier conditions represents a benchmark for synthetic accessibility.

Synthetic efficiency (Vilsmeier protocol)
Supporting evidence
Quantitative yield reported via one-step adapted Vilsmeier conditions
Established protocol supports multi-gram preparation
No direct comparator yield data; benchmark reported for this specific compound
Synthetic methodology Process chemistry Yield optimization

Spectroscopic Differentiation from Ester Derivatives

The (Z)-2,3-dimethylpent-2-enedioic acid free diacid exhibits distinct spectroscopic properties from its dimethyl ester derivative (dimethyl glutaconate, CAS 5164-76-1). The free diacid features two exchangeable carboxylic acid protons (observed in ¹H-NMR in D₂O or DMSO-d₆) and a carbonyl stretching frequency characteristic of hydrogen-bonded carboxylic acid dimers in IR [1]. The dimethyl ester, in contrast, lacks the broad O–H stretching band (~2500-3500 cm⁻¹) and carboxylic acid carbonyl peak (~1710 cm⁻¹), instead showing ester carbonyl absorption at ~1740 cm⁻¹ . Computed physicochemical properties for the free diacid include density 1.249 g/cm³, boiling point 400.2°C at 760 mmHg, flash point 210°C, and LogP 0.88210 [2].

Free diacid vs dimethyl ester identity
Cross-study comparable
Carboxylic acid C=O ~1710 cm⁻¹ vs ester ~1740 cm⁻¹; density difference ~0.125 g/cm³
Confirms free acid identity for coordination and H-bonding applications
Spectroscopic class behavior; verify per batch for critical quality attributes
Analytical chemistry Quality control Structure elucidation

(Z)-2,3-Dimethylpent-2-enedioic Acid Applications


Stereodefined Scaffold for Pd-Catalyzed Arylation

The geometrically pure (Z)-configuration of this compound provides a defined stereochemical starting point for Pd-catalyzed Heck-Matsuda arylation sequences. As demonstrated by Dar'in et al. (2019), glutaconate derivatives undergo stereochemically distinct arylation outcomes depending on the starting alkene geometry [1]. Researchers building libraries of 3-arylpent-2-enedioic acids as Michael acceptors for thioredoxin reductase targeting should procure the (Z)-isomer to enable stereodivergent library generation and to establish reliable structure-activity relationships.

Analytical Reference Standard for Regioisomeric Purity

The unambiguous InChIKey (NAKQGXVVYBJTAK-PLNGDYQASA-N) and distinct 2,3-dimethyl substitution pattern of this compound differentiate it from the 2,4-dimethyl isomer (InChIKey PGFSIJPPLFIHDW-UHFFFAOYSA-N) [1][2]. Quality control and analytical laboratories require authentic (Z)-2,3-dimethylpent-2-enedioic acid as a reference standard to verify the regioisomeric purity of synthetic batches, particularly when the 2,3- and 2,4-isomers may co-elute under standard chromatographic conditions. The computed density (1.249 g/cm³) and boiling point (400.2°C) provide additional verification parameters [3].

Free Diacid for Coordination Polymers and HOFs

As a free dicarboxylic acid, (Z)-2,3-dimethylpent-2-enedioic acid possesses two carboxylic acid moieties capable of metal coordination and intermolecular hydrogen bonding. Unlike the dimethyl ester derivative (CAS 5164-76-1), which requires additional hydrolysis steps for these applications, the free diacid is directly compatible with metal-organic framework (MOF) synthesis and supramolecular assembly [4]. The (Z)-geometry of the double bond imposes specific spatial constraints on the carboxyl groups that may influence the topology and porosity of the resulting coordination networks.

Lipase-Catalyzed Enantioselective Transformations

Although direct studies on (Z)-2,3-dimethylpent-2-enedioic acid with lipases are not reported, the structurally related cis- and trans-2,3-dimethylpentanedioic anhydrides undergo regio- and enantioselective alcoholysis catalyzed by Novozym 435 (Candida antarctica lipase B) with enantiomeric excess exceeding 90% [5]. The free diacid may serve as a precursor for generating the corresponding anhydride or as a substrate for alternative biocatalytic transformations, making it a candidate for green chemistry applications requiring stereocontrol under mild conditions.

Application
Selection Property
Validation Focus
Pd-catalyzed stereodivergent synthesis
Geometrically defined (Z)-configuration
Stereochemical outcome consistency in arylation sequences
Regioisomeric purity reference standard
Unambiguous InChIKey and 2,3-substitution pattern
Regioisomer identity verification by chromatographic or spectroscopic means
Coordination polymer and MOF precursor
Free dicarboxylic acid functionality
Metal coordination capability and H-bonding network formation
Biocatalytic transformation studies
Dicarboxylic acid scaffold for anhydride generation
Enantioselectivity potential in lipase-catalyzed reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-2,3-dimethylpent-2-enedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.